N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide typically involves the reaction of 2-(2-bromophenyl)-1,3-benzoxazole with 2-chlorobenzoyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide
- N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-chlorobenzamide is unique due to the presence of both bromophenyl and chlorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-15-7-3-1-5-13(15)20-25-17-11-12(9-10-18(17)28-20)24-21(29)26-19(27)14-6-2-4-8-16(14)23/h1-11H,(H2,24,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSGNOIAGITPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367466 |
Source
|
Record name | STK043677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-32-0 |
Source
|
Record name | STK043677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80367466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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